

Application Notes and Protocols: High-Throughput Screening Assays Utilizing Atazanavir-d15

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Compound of Interest

Compound Name: Atazanavir-d15

Cat. No.: B1669722

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a high-throughput screening (HTS) assay designed to identify novel inhibitors of the HIV-1 protease. This assay utilizes **Atazanavir-d15** as a stable isotope-labeled internal standard for accurate quantification of the enzymatic reaction product by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

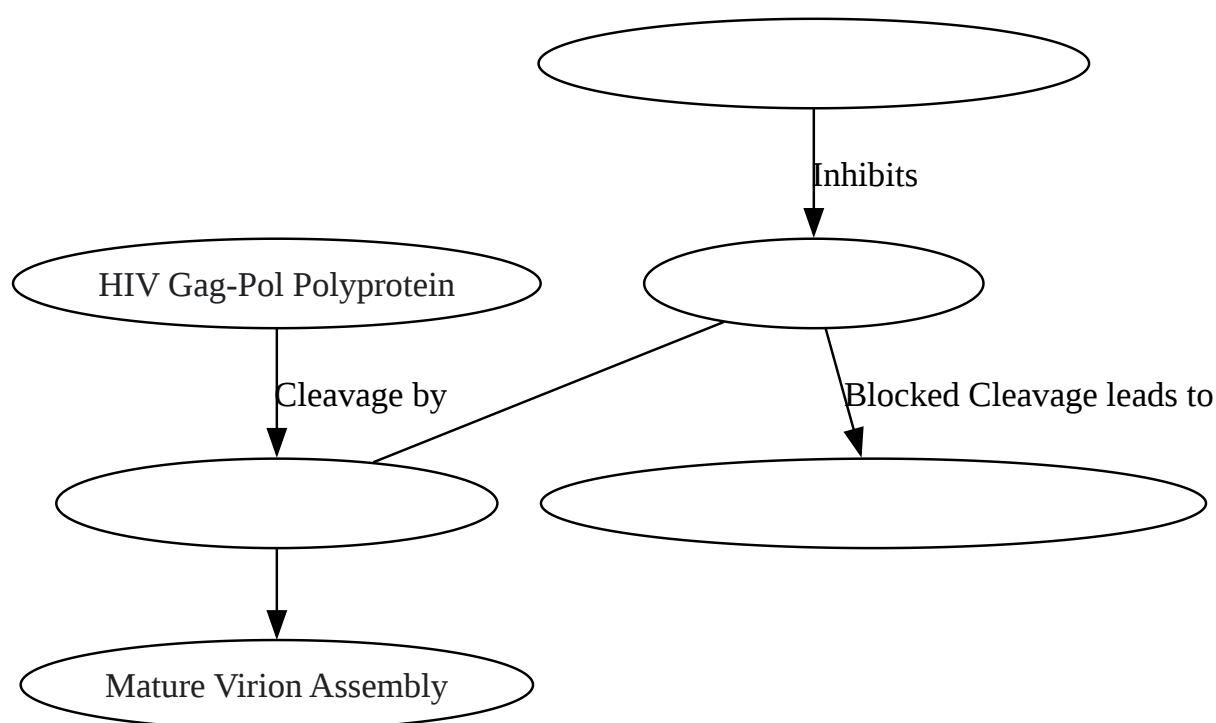
Introduction

Atazanavir is a potent inhibitor of the human immunodeficiency virus (HIV)-1 protease, an enzyme critical for the viral life cycle.^{[1][2][3][4]} By blocking the protease's ability to cleave viral polyproteins, Atazanavir prevents the formation of mature, infectious virions.^{[2][3][4]} High-throughput screening (HTS) is a key strategy in the discovery of new antiretroviral agents.^[5] This protocol describes a robust and sensitive HTS assay for the discovery of new HIV-1 protease inhibitors. The assay employs a specific peptide substrate that, upon cleavage by the protease, generates a product that is quantified by LC-MS/MS. The use of **Atazanavir-d15** as an internal standard ensures high accuracy and precision, which is essential for the reliable identification of potential drug candidates from large compound libraries.

Principle of the Assay

The core of this assay is the enzymatic reaction of HIV-1 protease with a synthetic peptide substrate. In the presence of an inhibitor, the cleavage of the substrate is reduced. The reaction is stopped, and the amount of cleaved product is measured using LC-MS/MS. **Atazanavir-d15** is added to each sample after the enzymatic reaction is quenched to serve as an internal standard. Its chemical properties are nearly identical to the analyte of interest (the cleaved peptide product, in terms of analytical behavior in the LC-MS/MS system), allowing for correction of variations in sample processing and instrument response.

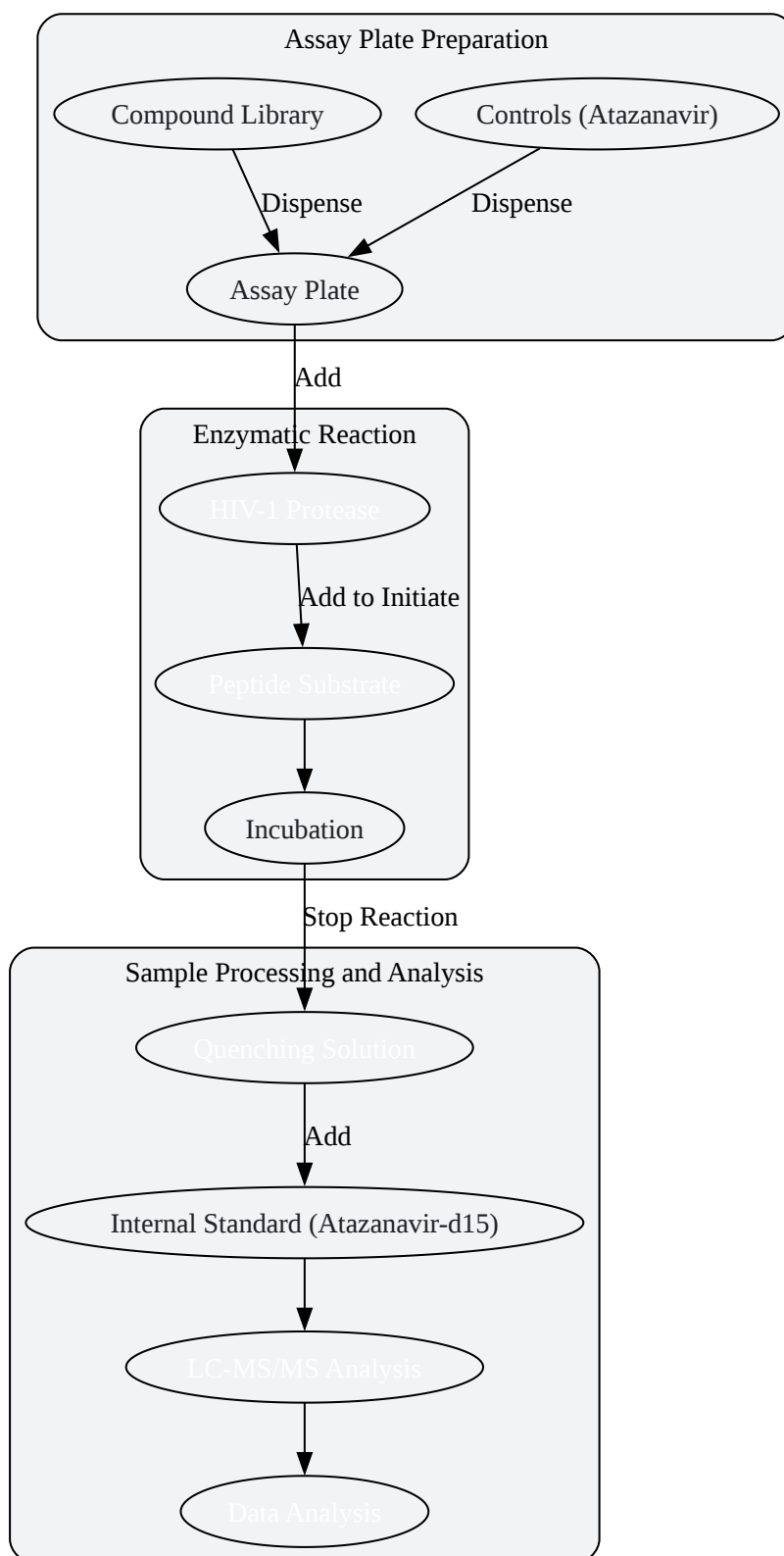
Signaling Pathway



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Figure 1: Mechanism of HIV-1 Protease Inhibition.

Experimental Workflow



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Figure 2: High-Throughput Screening Experimental Workflow.

Materials and Reagents

Reagent	Supplier	Catalog Number
HIV-1 Protease, recombinant	Sigma-Aldrich	P1234
Peptide Substrate (e.g., Ac-SLNF*PVS-NH ₂)	AnaSpec	54321
Atazanavir	Sigma-Aldrich	A5678
Atazanavir-d15	Toronto Research Chemicals	A876543
Acetonitrile (ACN), LC-MS Grade	Fisher Scientific	A998-4
Formic Acid (FA), LC-MS Grade	Fisher Scientific	A117-50
Dimethyl Sulfoxide (DMSO)	Sigma-Aldrich	D8418
384-well Assay Plates	Corning	3573

Experimental Protocols

Compound Plate Preparation

- Prepare a stock solution of the compound library in 100% DMSO.
- Using an acoustic dispenser, transfer 50 nL of each compound from the library to a 384-well assay plate.
- For control wells, dispense 50 nL of DMSO (negative control) or a reference inhibitor like Atazanavir (positive control).

Reagent Preparation

- Assay Buffer: Prepare a buffer containing 50 mM MES, pH 6.0, 0.1% PEG-8000, and 1 M NaCl.
- HIV-1 Protease Solution: Dilute the recombinant HIV-1 protease in the assay buffer to a final concentration of 20 nM.

- Peptide Substrate Solution: Dissolve the peptide substrate in the assay buffer to a final concentration of 10 μ M.
- Quenching Solution with Internal Standard: Prepare a solution of 1% formic acid in acetonitrile containing 100 nM of **Atazanavir-d15**.

High-Throughput Screening Assay

- Add 10 μ L of the 20 nM HIV-1 protease solution to each well of the compound-containing 384-well plate.
- Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
- Initiate the enzymatic reaction by adding 10 μ L of the 10 μ M peptide substrate solution to each well.
- Incubate the reaction mixture for 60 minutes at 37°C.
- Stop the reaction by adding 20 μ L of the Quenching Solution containing **Atazanavir-d15** to each well.
- Seal the plate and centrifuge at 1,000 x g for 1 minute.

LC-MS/MS Analysis

- Chromatographic Conditions:
 - Column: C18 column (e.g., 2.1 x 50 mm, 1.8 μ m)
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Flow Rate: 0.4 mL/min
 - Gradient: A suitable gradient to separate the cleaved peptide product from the substrate and other matrix components.

- Mass Spectrometric Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - Monitor the specific precursor-to-product ion transitions for the cleaved peptide and for **Atazanavir-d15**.

Data Presentation and Analysis

The inhibitory activity of the test compounds is determined by calculating the percentage of inhibition based on the response ratio of the cleaved peptide product to the **Atazanavir-d15** internal standard.

$$\text{Percent Inhibition (\%)} = [1 - (\text{Sample Ratio} / \text{Negative Control Ratio})] \times 100$$

Where:

- Sample Ratio = Peak Area of Cleaved Product / Peak Area of **Atazanavir-d15** in the test compound well.
- Negative Control Ratio = Average Peak Area of Cleaved Product / Average Peak Area of **Atazanavir-d15** in the DMSO control wells.

Compound ID	Concentration (μM)	Peak Area (Cleaved Product)	Peak Area (Atazanavir-d15)	Response Ratio	% Inhibition
DMSO Control 1	N/A	85,432	98,765	0.865	0
DMSO Control 2	N/A	87,123	99,123	0.879	0
Atazanavir (Control)	10	5,678	98,999	0.057	93.4
Test Compound 1	10	80,123	98,543	0.813	6.2
Test Compound 2	10	12,345	99,012	0.125	85.7
Test Compound 3	10	45,678	98,789	0.462	47.0

Conclusion

This application note provides a comprehensive protocol for a high-throughput screening assay to identify novel HIV-1 protease inhibitors. The incorporation of **Atazanavir-d15** as an internal standard in an LC-MS/MS-based detection method offers a highly sensitive, specific, and robust platform for large-scale screening campaigns in drug discovery. The detailed methodology and data analysis workflow can be readily adapted by researchers in the field of antiretroviral drug development.

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